1-(1,5-Dimethylimidazol-4-YL)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-(1,5-dimethylimidazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(6(2)10)8-4-9(5)3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHNCQLMSVKHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
1-(1,5-Dimethyl-1H-1,2,3-Triazol-4-Yl)Ethanone
- Molecular Formula : C₆H₉N₃O
- Molecular Weight : 139.16 g/mol
- Key Features: Replaces the imidazole ring with a triazole ring (three nitrogen atoms). Applications: Used in coordination chemistry or as a ligand due to triazole’s metal-binding properties .
1-[4-(1,1-Dimethylethyl)phenyl]ethanone
- Molecular Formula : C₁₂H₁₆O
- Molecular Weight : 176.25 g/mol
- Key Features :
- Contains a tert-butyl-substituted phenyl group instead of a heterocycle.
- The bulky tert-butyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the imidazole derivative.
- Applications: Likely employed in fragrance or polymer industries due to its aromatic ketone structure .
1-(1H-Benzimidazol-4-yl)ethanone
- Molecular Formula : C₉H₈N₂O
- Molecular Weight : 160.17 g/mol
- Key Features :
Nitro-Substituted Imidazole Derivatives
- Example: 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanol
- Key Features: The nitro group (-NO₂) at the 5-position is strongly electron-withdrawing, enhancing electrophilic reactivity. Used in tetrakis(dimethylamino)ethylene (TDAE) methodologies to synthesize arylethanols and esters . Contrast: The absence of a nitro group in 1-(1,5-Dimethylimidazol-4-YL)ethanone limits its participation in redox reactions but may improve compatibility with nucleophilic reagents.
Comparative Data Table
Vorbereitungsmethoden
Synthesis of 1,5-Dimethylimidazole-4-carboxylic Acid
The precursor, 1,5-dimethylimidazole-4-carboxylic acid, is synthesized via carboxylation of 1,5-dimethylimidazole. In a representative protocol, potassium hydroxide and formaldehyde facilitate hydroxymethylation, yielding (1,5-dimethyl-1H-imidazol-4-yl)methanol in 70% yield. Subsequent oxidation of this intermediate (e.g., using Jones reagent or KMnO4) could generate the carboxylic acid, though explicit data for this step requires extrapolation from imidazole chemistry.
Conversion to Weinreb Amide
The carboxylic acid is converted to its Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and a coupling agent (e.g., EDCI or HATU). For example, in the synthesis of 1-(tetrahydro-2H-pyran-4-yl)ethanone, methyl tetrahydro-2H-pyran-4-carboxylate reacts with N,O-dimethylhydroxylamine under Grignard conditions to form the amide. Applied to the imidazole system, this step would proceed similarly:
$$
\text{1,5-Dimethylimidazole-4-carboxylic acid} + \text{N,O-Dimethylhydroxylamine} \xrightarrow{\text{EDCI, DCM}} \text{Weinreb amide}
$$
Grignard Addition
Treatment of the Weinreb amide with methylmagnesium bromide generates the target ketone. In the tetrahydro-2H-pyran-4-yl variant, this step achieves 75–81% yield. For the imidazole analog:
$$
\text{Weinreb amide} + \text{MeMgBr} \xrightarrow{\text{THF, -60°C to 0°C}} \text{this compound}
$$
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Typical Yield | 70–81% | |
| Reaction Temperature | -60°C to 0°C | |
| Solvent | Tetrahydrofuran (THF) |
Direct Friedel-Crafts Acylation
Friedel-Crafts acylation faces challenges in electron-deficient heterocycles like imidazoles. However, substituents (e.g., methyl groups) may activate specific positions.
Acetylating Agents and Catalysts
Using acetyl chloride and AlCl3 in dichloromethane at 0°C, the 4-position of 1,5-dimethylimidazole could theoretically undergo acylation. A similar approach is documented for pyridine derivatives, albeit with lower yields (~30–40%) due to ring deactivation.
Regioselectivity and Byproduct Formation
Competitive acylation at the 2-position or over-acylation may occur. Nuclear Overhauser Effect (NOE) NMR studies would be essential to confirm regiochemistry.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | AlCl3 | |
| Solvent | Dichloromethane | |
| Yield Estimate | 30–50% (extrapolated) | – |
Oxidation of 4-(Hydroxyethyl)imidazole Derivatives
Although primary alcohols resist direct oxidation to ketones, intermediates like 4-(2-hydroxyethyl)-1,5-dimethylimidazole could undergo selective oxidation via Swern or Kornblum conditions.
Synthesis of 4-(2-Hydroxyethyl)imidazole
From, (1,5-dimethyl-1H-imidazol-4-yl)methanol is accessible in 70% yield. Elongation via aldol addition or Grignard reaction could install a two-carbon chain. For example:
$$
\text{(1,5-Dimethylimidazol-4-yl)methanol} \xrightarrow{\text{EtMgBr, formaldehyde}} \text{4-(2-Hydroxyethyl)-1,5-dimethylimidazole}
$$
Oxidation to Ketone
TEMPO/NaOCl or PCC in dichloromethane oxidizes secondary alcohols to ketones. Applying this to 4-(2-hydroxyethyl)-imidazole:
$$
\text{4-(2-Hydroxyethyl)-1,5-dimethylimidazole} \xrightarrow{\text{PCC, DCM}} \text{this compound}
$$
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Oxidizing Agent | PCC | |
| Yield Estimate | 50–65% | – |
Cross-Coupling Strategies
Transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura) offer modularity but require pre-functionalized substrates.
Boronic Acid Preparation
4-Bromo-1,5-dimethylimidazole could couple with acetylpinacolborane under palladium catalysis. However, acetyl boronic esters are prone to protodeboronation, necessitating careful optimization.
$$
\text{4-Bromo-1,5-dimethylimidazole} + \text{Acetylpinacolborane} \xrightarrow{\text{Pd(dppf)Cl2, K2CO3}} \text{this compound}
$$
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 | |
| Solvent | Dioxane/Water | |
| Yield Estimate | 40–60% | – |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Weinreb Amide | High yields, regioselective | Multi-step synthesis | 70–81% | High |
| Friedel-Crafts | Direct | Low yields, byproducts | 30–50% | Moderate |
| Oxidation | Uses accessible intermediates | Requires alcohol precursor | 50–65% | Moderate |
| Cross-Coupling | Modular | Sensitive reagents | 40–60% | Low |
Q & A
Basic Question: What are the optimal synthetic routes for 1-(1,5-dimethylimidazol-4-yl)ethanone, and how can reaction yields be maximized?
Methodological Answer:
The synthesis of this compound typically involves alkylation or acylation of pre-functionalized imidazole precursors. For example:
- Acylation: React 1,5-dimethylimidazole with acetyl chloride under inert conditions (e.g., N₂ atmosphere) using a base like triethylamine to neutralize HCl byproducts .
- Oxidation/Reduction: If starting from alcohol derivatives, mild oxidizing agents (e.g., m-CPBA) or reducing agents (e.g., NaBH₄) may be employed to adjust functional groups .
Key Optimization Factors:
- Temperature Control: Maintain 0–5°C during acetylation to avoid side reactions.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Yield Maximization: Pre-dry solvents (e.g., THF over molecular sieves) and use excess acetyl chloride (1.2–1.5 equivalents).
Advanced Question: How do steric and electronic effects of the 1,5-dimethyl substitution influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The 1,5-dimethyl groups introduce steric hindrance near the imidazole’s N-atoms, which can:
- Limit Coordination: Reduce metal catalyst binding in Suzuki-Miyaura couplings, necessitating bulky ligands (e.g., SPhos) .
- Modify Electronic Density: Methyl groups increase electron density at the imidazole ring, enhancing nucleophilic aromatic substitution (SNAr) at the 4-position.
Experimental Design:
- Compare reaction rates of this compound with non-methylated analogs in Pd-catalyzed cross-couplings.
- Use DFT calculations to map electron density distribution (software: Gaussian 16) .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify methyl groups (δ 2.3–2.5 ppm for acetyl CH₃; δ 3.7–3.9 ppm for N-methyl) and imidazole protons (δ 7.1–7.3 ppm) .
- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and imidazole ring vibrations (C=N at ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular weight (C₇H₁₀N₂O; [M+H]⁺ = 139.0872) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
